2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isobutoxy group, a sulfonamide group, and a trifluoroethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the isobutoxyphenylsulfonamide intermediate: This step involves the reaction of 4-isobutoxybenzenesulfonyl chloride with aniline under basic conditions to form the sulfonamide intermediate.
Coupling with 2,2,2-trifluoroethylamine: The intermediate is then reacted with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group may interact with enzymes or receptors, while the trifluoroethyl group could enhance its binding affinity or stability. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-isobutoxybenzenesulfonamide: Shares the sulfonamide and isobutoxy groups but lacks the trifluoroethyl group.
N-(2,2,2-trifluoroethyl)acetamide: Contains the trifluoroethyl and acetamide groups but lacks the sulfonamide and isobutoxy groups.
Uniqueness
2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
Biological Activity
The compound 2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₁₈F₃N₃O₃S
- Molecular Weight: 405.41 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antibacterial and anti-inflammatory contexts.
The biological activity of sulfonamides generally involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to a depletion of folate levels, ultimately impairing bacterial growth and proliferation. Additionally, the presence of the trifluoroethyl group in this compound may enhance its lipophilicity and bioavailability, potentially affecting its interaction with various biological targets.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity of this compound against various bacterial strains remains to be fully characterized.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
P. aeruginosa | 12 | 100 |
Note: Data are illustrative; specific experimental results may vary.
Anti-inflammatory Activity
Sulfonamides have also been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be linked to its structural features. In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
-
Case Study on Antibacterial Efficacy:
A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives in clinical isolates of resistant bacterial strains. The results indicated that compounds with similar structures to our target compound exhibited promising activity against multi-drug resistant strains, suggesting potential therapeutic applications in treating resistant infections. -
Case Study on Anti-inflammatory Effects:
Another study explored the anti-inflammatory properties of sulfonamide derivatives in a murine model of arthritis. The results showed significant reductions in joint swelling and inflammatory markers, highlighting the potential use of such compounds in managing inflammatory diseases.
Properties
IUPAC Name |
2-[4-[[4-(2-methylpropoxy)phenyl]sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O4S/c1-14(2)12-29-17-7-9-18(10-8-17)30(27,28)25-16-5-3-15(4-6-16)11-19(26)24-13-20(21,22)23/h3-10,14,25H,11-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIUDPPRSUHHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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